molecular formula C9H9NO2 B1615946 (4-Methoxyphenyl)glycolonitrile CAS No. 33646-40-1

(4-Methoxyphenyl)glycolonitrile

Cat. No. B1615946
Key on ui cas rn: 33646-40-1
M. Wt: 163.17 g/mol
InChI Key: WLDAAMXETLHTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420349

Procedure details

Water (720 ml), sodium bisulfite (81 g, 0.775 mol, 1.2 equiv) and p-anisaldehyde (88 g, 0.646 mol, 1.0 equiv) are combined, warmed to 40° C. and stirred for 3 hrs. The slurry is cooled to 5° C., and sodium cyanide (35 g, 0.711 mol, 1.1 equiv) in 140 ml water is added. The reaction is stirred for 2 hrs. at 5° C., then warmed to room temperature, and methyl-t-butyl ether (MTBE) (400 ml) added. The layers are separated after a brief stir, and the aqueous phase re-extracted with MTBE (100 ml). The combined organic layers were dried (MgSO4), and concentrated to an oil, which was seeded to afford product: 69.5 g, 65.9%. The material can be recrystallized from toluene (3 ml per g substrate, heat to 35° C., cool to 5° C., 90% recovery).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
720 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(O)[O-].[Na+].[CH:6](=[O:15])[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.[C-:16]#[N:17].[Na+].COC(C)(C)C>O>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH:6]([OH:15])[C:16]#[N:17])=[CH:8][CH:9]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Two
Name
Quantity
88 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
COC(C)(C)C
Step Five
Name
Quantity
720 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 5° C.
STIRRING
Type
STIRRING
Details
The reaction is stirred for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at 5° C., then warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The layers are separated after a brief stir
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase re-extracted with MTBE (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil, which
CUSTOM
Type
CUSTOM
Details
to afford product
CUSTOM
Type
CUSTOM
Details
The material can be recrystallized from toluene (3 ml per g substrate, heat to 35° C., cool to 5° C., 90% recovery)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C=C1)C(C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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